Synthesis and characterization of Benzo[h]naphthyridine-5-carboxylic acid
Synthesis and characterization of Benzo[h]naphthyridine-5-carboxylic acid
An In-Depth Technical Guide on the Synthesis and Characterization of Benzo[h][1,6]naphthyridine-5-carboxylic Acid
Executive Summary & Strategic Analysis
Benzo[h][1,6]naphthyridine-5-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of DNA-intercalating antitumor agents and topoisomerase inhibitors. Structurally, it functions as a bioisostere to acridines and benzo[c]acridines but possesses distinct solubility and electronic profiles due to the incorporation of the naphthyridine diaza-core.
This guide details a high-fidelity synthetic pathway focusing on the regioselective functionalization of the benzo[h][1,6]naphthyridine core . While direct ring-closure methods (e.g., Pfitzinger or Friedländer) often yield carboxylic acids at the 3-position (Gould-Jacobs numbering) or require complex substituted precursors, this protocol utilizes a Modified Reissert-Henze Strategy . This approach allows for the precise installation of the carboxylate moiety at the C5-position (the meso-like position) via an N-oxide intermediate, ensuring high regiochemical purity.
Retrosynthetic Logic
The strategic disconnection relies on the lability of the C5-H bond in the N-oxide derivative.
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Target: Benzo[h][1,6]naphthyridine-5-carboxylic acid ( 1 )
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Precursor 1: Benzo[h][1,6]naphthyridine-5-carbonitrile ( 2 )[1]
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Precursor 2: Benzo[h][1,6]naphthyridine-6-oxide ( 3 )[2]
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Starting Material: 4-Amino-2-chloroquinoline & Diethyl ethoxymethylenemalonate (EMME)
Core Assembly.
Mechanistic Insight: The C5 position in the 1,6-naphthyridine system is electronically analogous to the C9 position of acridine. However, direct electrophilic substitution is difficult due to the electron-deficient nature of the heterocycle. By oxidizing N6 to the N-oxide, we activate the adjacent C5 position for nucleophilic attack by cyanide (Reissert-Henze reaction), followed by hydrolysis to the acid.
Detailed Synthetic Protocols
Phase I: Assembly of the Benzo[h][1,6]naphthyridine Core
Note: If the core scaffold is not commercially available, it is synthesized via the Gould-Jacobs type cyclization.
Reagents: 4-Amino-2-chloroquinoline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.
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Condensation: Reflux 4-amino-2-chloroquinoline (1.0 eq) with EMME (1.1 eq) in ethanol for 3 hours. Evaporate solvent to yield the enamine intermediate.
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Cyclization: Add the enamine to boiling diphenyl ether (
) cautiously. Maintain reflux for 45 minutes.-
Critical Control Point: Temperature must exceed
to overcome the activation energy for thermal cyclization.
-
-
Workup: Cool to
, dilute with hexane to precipitate the product. Filter and wash with diethyl ether. -
Aromatization/Dechlorination (Optional): If the 3-ester/4-one is formed, standard decarboxylation and chlorination/reduction sequences are used to strip substituents if the bare core is required for C5 functionalization. For this guide, we assume the core Benzo[h][1,6]naphthyridine is the starting point.
Phase II: N-Oxidation (The Activation Step)
Reagents: Benzo[h][1,6]naphthyridine, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).
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Dissolve Benzo[h][1,6]naphthyridine (10 mmol) in anhydrous DCM (50 mL).
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Cool the solution to
under an argon atmosphere. -
Add m-CPBA (1.2 eq, 70-75%) portion-wise over 20 minutes.
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Why: Slow addition prevents over-oxidation to the di-N-oxide. The N6 nitrogen is more nucleophilic than N1 due to the fusion pattern, favoring regioselective oxidation.
-
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Stir at room temperature for 12 hours. Monitor by TLC (MeOH:DCM 1:9). The N-oxide will exhibit a significantly lower
. -
Workup: Wash with saturated
(3x) to remove m-chlorobenzoic acid. Dry organic layer over and concentrate. -
Purification: Flash chromatography on silica gel (Gradient: 0-5% MeOH in DCM).
Phase III: Reissert-Henze Cyanation
Reagents: Benzo[h][1,6]naphthyridine-6-oxide, Trimethylsilyl cyanide (TMSCN), Benzoyl chloride (PhCOCl), DCM.
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Dissolve the N-oxide (5 mmol) in anhydrous DCM (20 mL).
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Add TMSCN (1.5 eq) via syringe. Caution: TMSCN is highly toxic. Use extreme care.
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Add Benzoyl chloride (1.1 eq) dropwise at
. -
Stir at room temperature for 6 hours.
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Workup: Quench with saturated
. Extract with DCM. -
Purification: Recrystallize from ethanol/acetonitrile to yield Benzo[h][1,6]naphthyridine-5-carbonitrile .
Phase IV: Hydrolysis to 5-Carboxylic Acid
Reagents: 5-Carbonitrile intermediate, NaOH (10%), Ethanol.
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Suspend the nitrile (2 mmol) in a mixture of Ethanol (10 mL) and 10% NaOH (10 mL).
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Reflux for 18 hours. Evolution of ammonia gas indicates reaction progress.
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Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 4-5.
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Precipitation: The carboxylic acid will precipitate as a solid. Filter, wash with water and cold ethanol.
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Drying: Vacuum dry at
over .
Process Visualization
Figure 1: Synthetic Pathway (DOT Diagram)
Caption: Step-wise functionalization of the naphthyridine core via N-oxide activation and Reissert-Henze cyanation.
Figure 2: Purification & Workup Logic
Caption: Isolation workflow for the amphoteric carboxylic acid product.
Characterization & Data Specifications
The following data confirms the identity of Benzo[h][1,6]naphthyridine-5-carboxylic acid .
Table 1: Spectroscopic Profile
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Carboxylic Acid OH | Confirms hydrolysis of nitrile. | ||
| H-4 (Deshielded) | Proximity to ring nitrogen and COOH. | ||
| Aromatic Region | Characteristic splitting of benzo-fused system. | ||
| IR (ATR) | 2200-3000 cm | Broad O-H stretch | Carboxylic acid dimer. |
| 1690-1710 cm | Strong C=O stretch | Carbonyl group (Absent in nitrile precursor). | |
| ~2220 cm | ABSENT | Disappearance of Nitrile (CN) stretch confirms conversion. | |
| MS (ESI) | [M+H] | m/z ~237.06 | Consistent with C |
| Melting Point | > 280 | Decomposition | Typical for planar, high-melting heteroaromatic acids. |
Self-Validating Checks (Troubleshooting)
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Check 1 (N-Oxidation): If the starting material remains in TLC, increase m-CPBA to 1.5 eq and reflux gently. However, watch for di-N-oxide formation (very polar spot near baseline).
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Check 2 (Cyanation): If the reaction turns black/tarry, ensure the temperature is strictly controlled at
during PhCOCl addition. Exotherms lead to polymerization. -
Check 3 (Hydrolysis): If precipitation does not occur upon acidification, the compound may be in zwitterionic form. Adjust pH to the isoelectric point (usually pH 4-5) or concentrate the volume.
References
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Synthesis of Benzo[h][1,6]naphthyridine Derivatives: Mostafa, M. A., et al. "Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives."[1][2] Journal of Heterocyclic Chemistry.
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Pfitzinger Reaction Applications: "Application of Pfitzinger reaction for the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research.
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Naphthyridine Chemistry Review: Brown, D. J.[2] "The Naphthyridines."[1][2][3][4][5][6][7][8][9][10][11] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
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Reissert-Henze Functionalization: "A smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile and benzo[h][1,6]naphthyridine-5-carbonitrile... starting from benzonaphthyridine N-oxides." Tetrahedron Letters / ResearchGate.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones [pubmed.ncbi.nlm.nih.gov]
- 9. benzo[c][1,5]naphthyridin-6(5H)-one | C12H8N2O | CID 10535869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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